

# An In-depth Technical Guide to the Thermochemical Properties of Chloroboranes

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## Compound of Interest

Compound Name: Chloroborane

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core thermochemical properties of **chloroboranes**, with a primary focus on boron trichloride ( $\text{BCl}_3$ ) and its related species. The document details key quantitative data, outlines the experimental and computational methodologies used for their determination, and presents logical and experimental workflows through standardized diagrams.

## Core Thermochemical Properties

The thermochemical data of **chloroboranes** are fundamental to understanding their reactivity, stability, and potential applications in chemical synthesis and materials science. A summary of key properties for boron trichloride ( $\text{BCl}_3$ ), the most extensively studied **chloroborane**, is presented below.

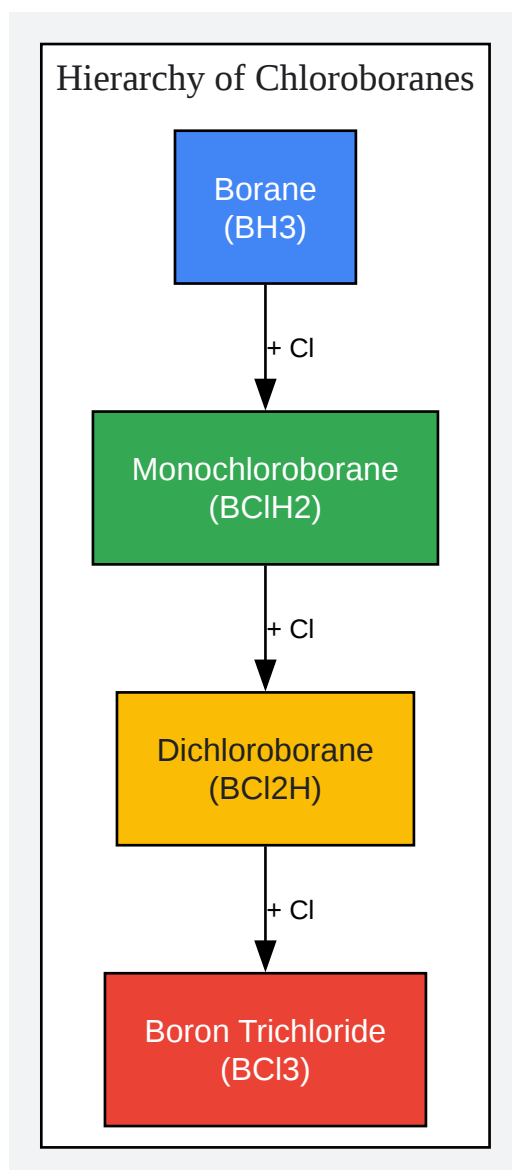
Table 1: Thermochemical Properties of Boron Trichloride ( $\text{BCl}_3$ ) at 298.15 K

Property	Value (Gas Phase)	Units	Reference(s)
Standard Enthalpy of Formation ( $\Delta H_f^\circ$ )	-403.8 to -402.0	kJ/mol	[1]
-97.51 $\pm$ 0.32	kcal/mol	[2]	
-427	kJ/mol	[1][3]	
Standard Gibbs Free Energy of Formation ( $\Delta G_f^\circ$ )	-388.7	kJ/mol	[1][4]
-387.2	kJ/mol	[3]	
Standard Molar Entropy ( $S^\circ$ )	290.17	J/K·mol	[1]
206	J/K·mol	[3]	
Molar Heat Capacity ( $C_p$ )	62.39	J/K·mol	
107	J/mol·K	[3]	
Average B-Cl Bond Energy	105.2	kcal/mol	[2]

Table 2: Homolytic B–Cl Bond Dissociation Energies (BDEs) at 298 K

Molecule	BDE (kJ/mol)	Computational Method	Reference
(BH <sub>2</sub> ) <sub>2</sub> BCl	388.5	W1w	[5][6]
(CH <sub>3</sub> )HBCl	525.1	W1w	[5][6]
BCl <sub>3</sub>	~444	[3]	

The BDE for a range of 25 **chloroborane**-type molecules can vary by as much as 136.5 kJ/mol, indicating a significant influence of substituents on the strength of the B-Cl bond.[5][6]



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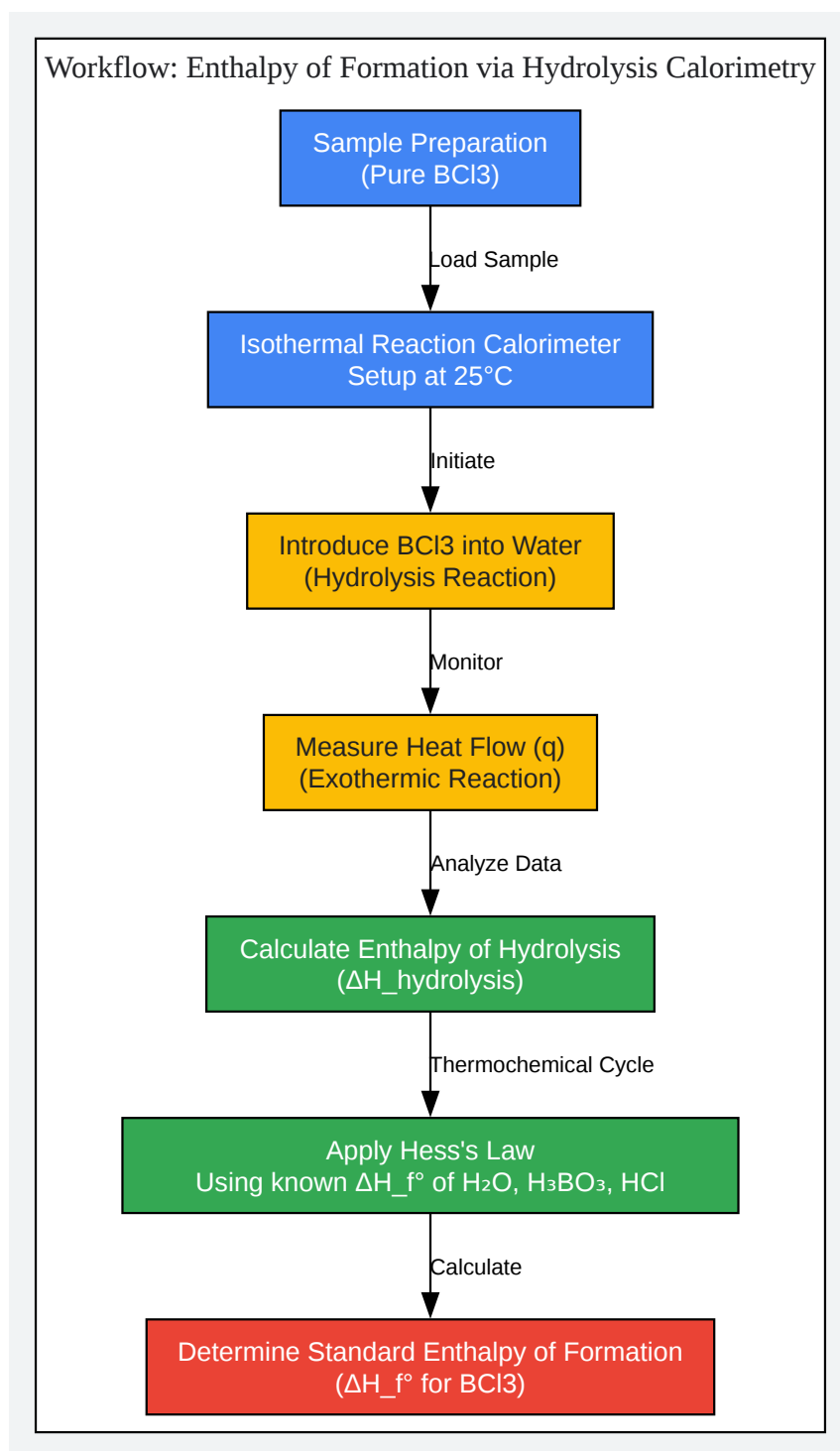
Caption: A diagram illustrating the successive chlorination of borane.

## Methodologies for Determining Thermochemical Properties

The thermochemical data for **chloroboranes** are derived from both experimental measurements and high-level computational studies. Computational methods have become particularly crucial for species where experimental data is scarce or associated with large uncertainties.<sup>[7][8]</sup>

**Reaction Calorimetry** Reaction calorimetry is a primary experimental technique for determining the enthalpy of formation of **chloroboranes**. The process involves measuring the heat evolved or absorbed during a chemical reaction involving the compound of interest.

- **Hydrolysis Method:** The heat of hydrolysis of liquid or gaseous  $\text{BCl}_3$  is measured at a constant temperature (e.g.,  $25^\circ\text{C}$ ).<sup>[2]</sup> The reaction  $\text{BCl}_3(\text{g}) + 3\text{H}_2\text{O}(\text{l}) \rightarrow \text{H}_3\text{BO}_3(\text{aq}) + 3\text{HCl}(\text{aq})$  is highly exothermic. By knowing the standard enthalpies of formation of water, boric acid, and hydrochloric acid, the enthalpy of formation of  $\text{BCl}_3$  can be calculated using Hess's Law. Skinner and Smith determined the heat of hydrolysis for liquid  $\text{BCl}_3$  to be  $-69.2$  kcal/mole, which yields a heat of formation of  $-102.2$  kcal/mole.<sup>[2]</sup>
- **Direct Combination/Chlorination:** This method involves measuring the heat of reaction for the direct combination of amorphous boron with gaseous chlorine in a calorimeter to form  $\text{BCl}_3$ .<sup>[2]</sup> Another approach is the gas-phase chlorination of diborane ( $\text{B}_2\text{H}_6$ ) to yield  $\text{BCl}_3$  and  $\text{HCl}$ , from which the heat of formation of  $\text{BCl}_3$  can be derived.<sup>[2]</sup>
- **Fluorine Bomb Calorimetry:** While more commonly used for borides and other boron compounds, fluorine bomb calorimetry can be employed to determine heats of formation by combusting the substance in fluorine at high pressure.<sup>[9]</sup> This technique provides highly accurate data for reference compounds like  $\text{BF}_3$ , which can be used in thermochemical cycles.<sup>[9]</sup>



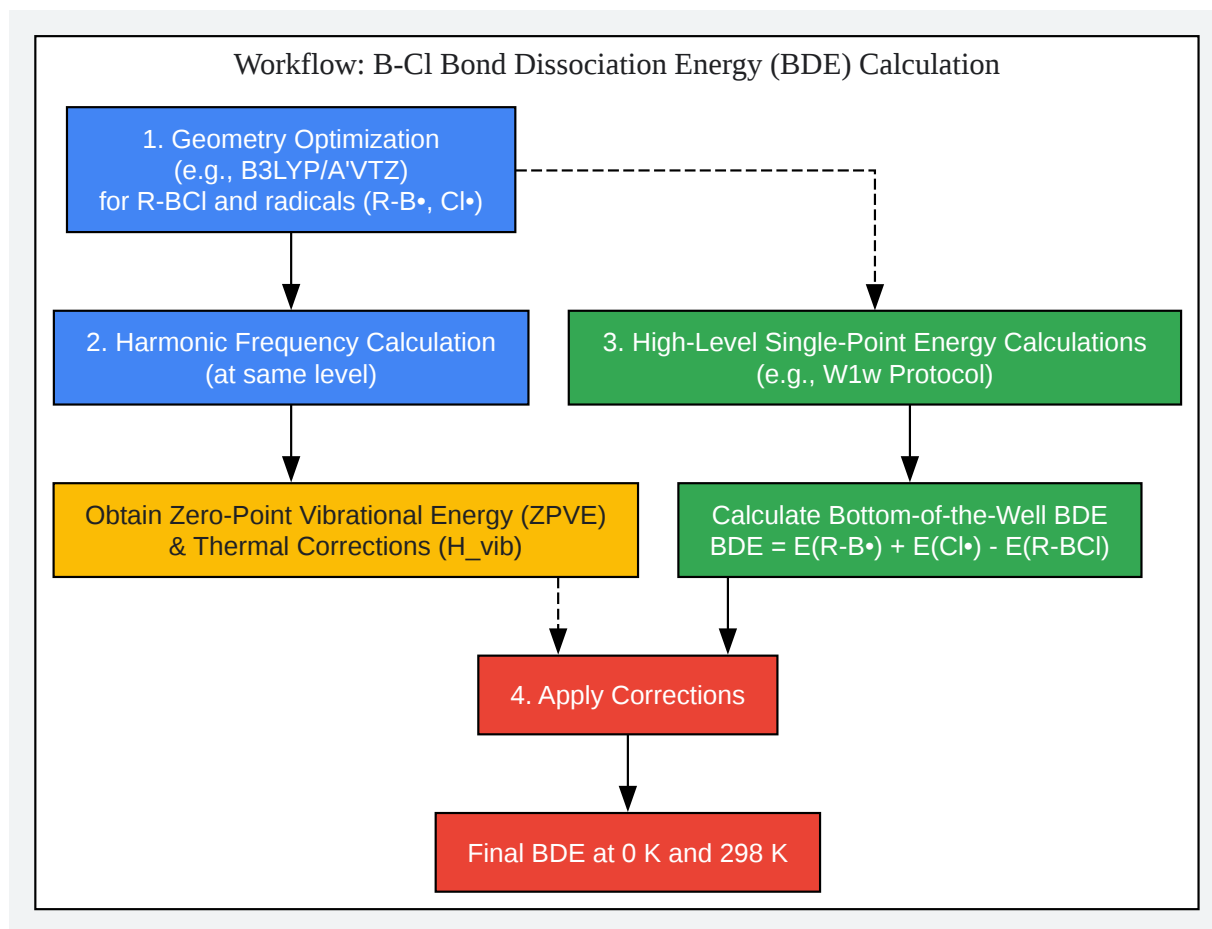
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Caption: Experimental workflow for determining  $\Delta H_f^\circ$  using calorimetry.

High-level quantum chemical methods are essential for obtaining accurate thermochemical data, especially for bond dissociation energies (BDEs), where experimental values are often

unavailable. These methods provide benchmark-quality results that can rival or even exceed the accuracy of experimental measurements.[\[8\]](#)[\[10\]](#)

- **W1w Thermochemical Protocol:** This is a benchmark-quality composite method used to obtain highly accurate gas-phase B-Cl BDEs.[\[5\]](#) The procedure involves calculations to approximate the relativistic complete basis set (CBS) limit at the CCSD(T) level of theory. It includes corrections for zero-point vibrational energy (ZPVE) and thermal contributions to obtain BDEs at 0 K and 298 K.
- **Density Functional Theory (DFT):** While less accurate than composite methods like W1w, DFT procedures are computationally more economical and can be applied to larger molecules.[\[5\]](#)[\[6\]](#) Studies have assessed various functionals, finding that methods like  $\omega$ B97/A'VQZ and M06/A'VTZ provide reliable B-Cl BDE computations with a mean absolute deviation (MAD) of around 3.0 kJ/mol compared to W1w benchmarks.[\[5\]](#)[\[6\]](#)
- **G-n Theories (G2, G3, G4):** These are well-established composite methods that calculate the total energy of a molecule by adding a series of corrections to a baseline calculation.[\[10\]](#) They are designed to reproduce experimental thermochemical data with high accuracy and have been used to calculate heats of formation for a wide range of boron compounds, including boronic acids.[\[11\]](#)



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Caption: Computational workflow for calculating B-Cl BDE via W1w.

## Key Thermochemical Relationships and Applications

- Gibbs Free Energy and Spontaneity:** The standard Gibbs free energy of formation ( $\Delta G_f^\circ$ ) indicates the spontaneity of a compound's formation from its constituent elements in their standard states.<sup>[4][12]</sup> For  $BCl_3$ , the large negative value (-388.7 kJ/mol) signifies that its formation is a thermodynamically favorable process.<sup>[1][4]</sup>  $\Delta G_f^\circ$  is calculated using the equation  $\Delta G_f^\circ = \Delta H_f^\circ - T\Delta S_f^\circ$ .<sup>[13][14]</sup>

- **Bond Dissociation Energy and Reactivity:** The B-Cl BDE is a direct measure of the bond's strength and is critical for understanding reaction mechanisms. For example, the relatively high B-Cl bond energy suggests that significant energy input is required for homolytic cleavage. This property is vital in processes like the chemical vapor deposition of boron and the etching of semiconductors, where  $\text{BCl}_3$  is a common precursor.
- **Hydrolysis:**  $\text{BCl}_3$  fumes in moist air due to a rapid and highly exothermic hydrolysis reaction, producing boric acid and hydrochloric acid.<sup>[3]</sup> This reactivity is a direct consequence of the thermochemical favorability of the products.

In summary, the thermochemical properties of **chloroboranes** are well-characterized for key species like  $\text{BCl}_3$  through a combination of rigorous experimental and computational techniques. This data is indispensable for the safe handling, process optimization, and development of new synthetic applications for this versatile class of compounds.

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## References

- 1. [sciencemadness.org](http://sciencemadness.org) [[sciencemadness.org](http://sciencemadness.org)]
- 2. [nvlpubs.nist.gov](http://nvlpubs.nist.gov) [[nvlpubs.nist.gov](http://nvlpubs.nist.gov)]
- 3. [webqc.org](http://webqc.org) [[webqc.org](http://webqc.org)]
- 4. Standard Gibbs free energy of formation - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 5. Homolytic B–Cl bond dissociation energies of chloroborane-type molecules | Mongolian Journal of Chemistry [[mongoliajol.info](http://mongoliajol.info)]
- 6. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 7. Computational thermochemistry: extension of Benson group additivity approach to organoboron compounds and reliable predictions of their thermochemical properties - Dalton Transactions (RSC Publishing) [[pubs.rsc.org](http://pubs.rsc.org)]
- 8. Computational thermochemistry: extension of Benson group additivity approach to organoboron compounds and reliable predictions of their thermochemical ... - Dalton



Transactions (RSC Publishing) DOI:10.1039/D2DT02659G [pubs.rsc.org]

- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Heats of Formation for the Boronic Acids  $R-B(OH)_2$  and Boroxines  $R_3B_3O_3$  ( $R=H, Li, HBe, H_2B, H_3C, H_2N, HO, F,$  and  $Cl$ ) Calculated at the G2, G3, and G4 Levels of Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standard Gibbs Free Energy of Formation Calculations Chemistry Tutorial [ausetute.com.au]
- 13. The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
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